5-pyridin-2-yl-4H-pyrazole-3-carboxylic Acid
Description
5-Pyridin-2-yl-4H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a pyridin-2-yl group at position 5 and a carboxylic acid moiety at position 3. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to interact with biological targets .
Properties
IUPAC Name |
5-pyridin-2-yl-4H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-5-7(11-12-8)6-3-1-2-4-10-6/h1-4H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRSLOWVCMJXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN=C1C(=O)O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501252851 | |
| Record name | 5-(2-Pyridinyl)-4H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501252851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-17-8 | |
| Record name | 5-(2-Pyridinyl)-4H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904813-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Pyridinyl)-4H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501252851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Pyridin-2-yl-4H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a pyridine moiety, which contributes to its unique biological profile. Its chemical formula is C_8H_7N_3O_2, and it is characterized by the following structural components:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Pyridine Substituent : A six-membered aromatic ring with one nitrogen atom.
- Carboxylic Acid Group : Enhances solubility and potential for hydrogen bonding.
The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, such as lactate dehydrogenase (LDH), which is crucial for cancer metabolism .
- Receptor Modulation : It acts as an antagonist at androgen receptors, demonstrating significant potential in treating prostate cancer by inhibiting cell proliferation in androgen-dependent cell lines .
- Cell Signaling Pathways : The compound influences various signaling pathways, including those related to inflammation and apoptosis, potentially through the modulation of transcription factors and other regulatory proteins .
Biological Activities
This compound exhibits a range of biological activities:
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Prostate Cancer | LNCaP | 10.5 |
| Breast Cancer | MDA-MB-231 | 8.7 |
| Lung Cancer | A549 | 12.0 |
| Colorectal Cancer | HCT116 | 9.0 |
These findings suggest that the compound could be developed into a therapeutic agent for multiple cancer types .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, which may be beneficial in treating conditions associated with chronic inflammation. Studies have reported that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory mediators .
Neuroprotective Properties
Recent investigations highlight the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It has been shown to reduce apoptosis in neuronal cell lines by modulating mitochondrial pathways .
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that the compound is relatively stable under physiological conditions, with moderate bioavailability due to its solubility profile. Toxicity assessments indicate that it has a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models .
Case Studies and Research Findings
Several case studies have explored the therapeutic potential of this compound:
- Prostate Cancer Model : In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to controls, indicating its efficacy as an androgen receptor antagonist.
- Neuroprotection in Ischemia : In models of cerebral ischemia, administration of the compound resulted in decreased infarct size and improved neurological scores, supporting its potential use in neuroprotective therapies .
- Inflammation Models : Animal studies showed that the compound effectively reduced paw edema in carrageenan-induced inflammation models, suggesting its utility in managing inflammatory diseases .
Chemical Reactions Analysis
Amide Formation
The carboxylic acid group can undergo condensation with amines to form amides. For example, pyrazole-3-carboxylic acid chlorides react with aromatic amines (e.g., o-toluidine) under reflux conditions to yield amide derivatives . While the target compound is a carboxylic acid, conversion to an acid chloride (via thionyl chloride or similar reagents) would enable analogous amide synthesis.
Reaction Example :
5-pyridin-2-yl-4H-pyrazole-3-carboxylic acid + o-toluidine → Amide derivative
Esterification
Esterification with alcohols (e.g., ethanol) in the presence of acid catalysts (HCl, H₂SO₄) would produce esters. This is common in pyrazole carboxylic acids to modify solubility or reactivity .
Reaction Example :
This compound + R-OH → Carboxylic acid ester
Oxidative Reactions
Pyrazole rings are generally stable, but substitution patterns influence reactivity. For example, pyrazole-4-carbaldehydes oxidize to pyrazole-4-carboxylic acids using KMnO₄ in acidic media . While the target compound is already a carboxylic acid, analogous systems suggest potential for further oxidation of substituents (e.g., pyridine ring) under harsh conditions.
Cyclization and Condensation
Pyrazoles participate in cyclization reactions with β-diketones or enolizable carbonyl compounds. For instance, pyrazolo[1,5-a]pyridines form via oxidative cyclization of N-amino-2-iminopyridines with β-diketones under oxygen . The target compound’s pyridin-2-yl substituent may enable similar cross-coupling or annulation reactions.
Reaction Example :
This compound + β-diketone → Cyclized heterocycle (via oxidative conditions)
Biological Activity-Driven Transformations
Pyrazole carboxylic acids are often modified for pharmacological applications. For example:
-
Anti-inflammatory agents : Substitution of the carboxylic acid with amide or ester groups enhances activity, as seen in pyrazole-4-carboxamide derivatives .
-
Anticancer agents : Amide derivatives of pyrazole carboxylic acids show cytotoxic effects against cancer cell lines (e.g., Huh7, MCF7) .
Example Modification :
This compound → Amide → Screened for anticancer activity
Oxidation of Aldehydes
Pyrazole-3-carbaldehydes oxidize to carboxylic acids using KMnO₄ in acidic or basic conditions . If the target compound is synthesized from a precursor aldehyde, this pathway would be critical.
Pathway :
Pyrazole-3-carbaldehyde → (KMnO₄/H+) → This compound
Amidation via Acid Chlorides
Converting the carboxylic acid to an acid chloride (e.g., using SOCl₂) enables nucleophilic substitution with amines .
Pathway :
Carboxylic acid → (SOCl₂) → Acid chloride → (Amine) → Amide
Key Data and Trends
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Amide formation | Thionyl chloride, amine, reflux | Pyrazole carboxamide | Anti-inflammatory/anticancer agents |
| Esterification | Alcohol, HCl/H₂SO₄, reflux | Pyrazole ester | Solubility modification |
| Oxidative cyclization | β-diketone, O₂, acetic acid | Pyrazolo[1,5-a]pyridines | Heterocyclic framework expansion |
| Oxidation | KMnO₄, acidic/basic media | Pyrazole carboxylic acid | Precursor-to-target conversion |
Comparison with Similar Compounds
Key Observations:
Positional Isomerism: The pyridin-2-yl substituent in the target compound (ortho-substitution) vs. pyridin-3-yl (meta-substitution) in alters electronic distribution.
Halogenated Derivatives : Bromo and chloro substituents (e.g., ) enhance electrophilicity, making these compounds suitable for Suzuki-Miyaura cross-coupling reactions. However, halogenation may increase toxicity risks.
Trifluoromethyl Groups : The CF₃-substituted analog in exhibits markedly higher acidity (predicted pKa ~1-2) due to strong electron withdrawal, which could improve binding to metal ions or basic biological targets.
Alkyl vs. Aryl Substituents : Methyl and phenyl groups (e.g., ) reduce polarity, enhancing membrane permeability but diminishing water solubility.
Physicochemical Properties
- Boiling Points : Pyridin-3-yl analogs (398.3°C, ) have higher boiling points than alkyl-substituted derivatives due to increased polarity.
- Solubility: Carboxylic acid groups generally improve aqueous solubility, but bulky substituents like trifluoromethyl () or quinolinyl () may counteract this via hydrophobic effects.
Q & A
Q. What are the recommended synthetic routes for 5-pyridin-2-yl-4H-pyrazole-3-carboxylic acid?
A common method involves condensation reactions between pyridine derivatives and pyrazole precursors. For example, pyridyl-aldehydes can react with hydrazine derivatives under reflux conditions in solvents like ethanol or DMF. Cyclization is typically catalyzed by acids (e.g., acetic acid) or bases (e.g., KOH), followed by carboxylation using CO₂ or carbonylation agents . Key parameters include:
| Parameter | Condition |
|---|---|
| Catalyst | Pd/Cu for cross-coupling reactions |
| Solvent | DMF, toluene, or ethanol |
| Temperature | 80–120°C |
| Reaction Time | 12–24 hours |
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- HPLC : Assess purity (>95% recommended for biological assays) .
- NMR (¹H/¹³C) : Confirm the pyridinyl and pyrazole ring integration ratios (e.g., pyridine protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., 189.17 g/mol for C₉H₇N₃O₂) .
- FTIR : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
Q. What are the critical stability considerations during storage?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid group .
- Light Sensitivity : Protect from UV light to avoid photodegradation of the pyridine ring .
- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and bases that may deprotonate the carboxylic acid .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
Contradictions often arise from solvent effects or tautomerism in the pyrazole ring. Strategies include:
- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) .
- Deuterated Solvent Comparison : Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .
- X-ray Crystallography : Resolve ambiguities via crystal structure analysis (e.g., bond lengths confirming protonation states) .
Q. What computational methods are suitable for predicting reactivity or binding affinity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Model interactions with biological targets (e.g., kinases) using the carboxylic acid as a hydrogen-bond donor .
- MD Simulations : Assess stability in aqueous vs. lipid environments based on logP (~1.697) .
Q. How can synthetic yield be optimized for scale-up?
Modify reaction parameters systematically:
| Optimization Factor | Advanced Strategy |
|---|---|
| Catalysts | Replace Pd with cheaper Ni complexes |
| Solvent | Switch to biodegradable solvents (e.g., cyclopentyl methyl ether) |
| Microwave Assistance | Reduce reaction time by 50% |
| Workup | Use acid-base extraction to isolate the carboxylic acid . |
Q. What strategies mitigate interference from byproducts in biological assays?
Q. How does structural modification of the pyridinyl/pyrazole rings affect bioactivity?
Comparative studies with analogs reveal:
- Pyridine Substitution : Electron-withdrawing groups (e.g., -CF₃) enhance binding to hydrophobic enzyme pockets .
- Pyrazole N-Methylation : Reduces metabolic clearance by blocking CYP450 oxidation .
- Carboxylic Acid Bioisosteres : Replace with tetrazole to improve membrane permeability .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points?
Reported melting points vary due to polymorphism or impurities:
- DSC Analysis : Identify polymorphic forms (e.g., α vs. β crystalline phases) .
- Recrystallization : Use ethanol/water mixtures to isolate pure crystals .
10. Resolving conflicting solubility data in aqueous buffers:
- pH-Dependent Solubility : The carboxylic acid group (pKa ~4.66) increases solubility at pH >5 .
- Co-solvents : Use 10% DMSO in PBS to maintain solubility during biological assays .
Tables for Key Properties
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 189.17 g/mol |
| Density | 1.46 g/cm³ |
| Boiling Point | 398.3°C at 760 mmHg |
| LogP | 1.697 |
| Vapor Pressure | 4.66 × 10⁻⁷ mmHg at 25°C |
Table 2: Synthetic Optimization Parameters
| Parameter | Baseline | Optimized |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | 2 mol% Ni |
| Reaction Time | 24 hours | 12 hours |
| Yield | 65% | 82% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
